molecular formula C23H18 B12627067 1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene CAS No. 919341-58-5

1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene

Cat. No.: B12627067
CAS No.: 919341-58-5
M. Wt: 294.4 g/mol
InChI Key: JJTRECCFLVRCIX-UHFFFAOYSA-N
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Description

1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclopropene ring fused with a phenyl group and connected to two benzene rings through an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene typically involves the following steps:

    Formation of the Cyclopropene Ring: The initial step involves the formation of the cyclopropene ring, which can be achieved through the reaction of phenylacetylene with a suitable carbene precursor under controlled conditions.

    Ethene Bridge Formation: The next step involves the formation of the ethene bridge, which can be accomplished through a Wittig reaction or a similar olefination process.

    Coupling with Benzene Rings: The final step involves the coupling of the cyclopropene-ethene intermediate with benzene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropene ring, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ethene bridge or the cyclopropene ring, resulting in the formation of saturated or partially saturated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are frequently employed.

Major Products:

    Oxidation: Epoxides and ketones.

    Reduction: Saturated hydrocarbons and alcohols.

    Substitution: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.

    Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene
  • 1-(1-Cyclohexen-1-yl)pyrrolidine

Comparison:

  • Structural Uniqueness: 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene is unique due to its cyclopropene ring fused with a phenyl group and its ethene bridge connecting two benzene rings.
  • Reactivity: The presence of the cyclopropene ring imparts unique reactivity compared to similar compounds, making it valuable in specific synthetic applications.
  • Applications: While similar compounds may have overlapping applications, the specific structural features of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene make it particularly suitable for certain advanced materials and biological studies.

Properties

CAS No.

919341-58-5

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

[2-(2,2-diphenylethenyl)cyclopropen-1-yl]benzene

InChI

InChI=1S/C23H18/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(21)20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

JJTRECCFLVRCIX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C1C2=CC=CC=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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